N-(2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Description

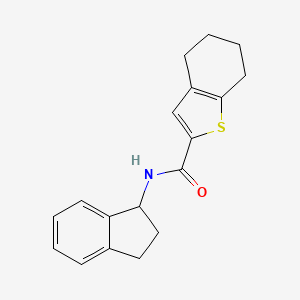

N-(2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a fused bicyclic benzothiophene core and a 2,3-dihydro-1H-indene substituent. Its structural rigidity, imparted by the indenyl group, may confer improved selectivity in biological systems compared to more flexible analogs .

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c20-18(17-11-13-6-2-4-8-16(13)21-17)19-15-10-9-12-5-1-3-7-14(12)15/h1,3,5,7,11,15H,2,4,6,8-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSKWYQDVQDGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)NC3CCC4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H19NOS

- Molecular Weight : 299.41 g/mol

This compound features a complex arrangement that includes an indane moiety and a benzothiophene structure, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for cancer cell proliferation.

- Induction of Apoptosis : Evidence indicates that it can induce programmed cell death in certain cancer cell lines.

Antitumor Activity

A significant focus of research has been on the antitumor properties of this compound. Various studies have demonstrated its effectiveness against different cancer cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 23.2 | Apoptosis induction |

| Study 2 | HeLa | 49.9 | Cell cycle arrest |

| Study 3 | A549 | 35.0 | Necrosis induction |

In a study involving MCF-7 breast cancer cells, the compound induced apoptosis with a notable reduction in cell viability by approximately 26.86% after 48 hours of treatment. The analysis revealed an increase in early (AV+/PI−) and late (AV+/PI+) apoptotic cells compared to untreated controls .

Other Biological Activities

In addition to its antitumor effects, this compound has been explored for other biological activities:

- Antimicrobial Properties : Preliminary tests indicate potential antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation markers in vitro.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In vivo experiments demonstrated that treatment with the compound led to significant tumor reduction in mouse models of breast cancer.

- Case Study 2 : The compound was tested for hepatoprotective effects in chemotherapy-induced liver damage models, showing restoration of liver enzyme levels close to normal values .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Metabolic Stability and Enzymatic Susceptibility

- Fluorinated analogs (e.g., compound B5 with a 4-fluorobenzyl group) may exhibit enhanced metabolic stability due to reduced enzymatic recognition .

- Conformational Rigidity : The 2,3-dihydro-1H-indenyl moiety in both the target compound and VU0488129 restricts conformational freedom, which can improve target selectivity compared to flexible scaffolds like ML380 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.